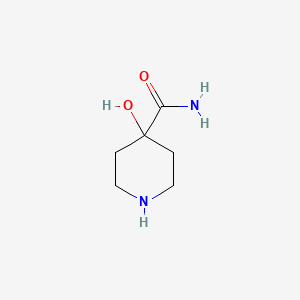

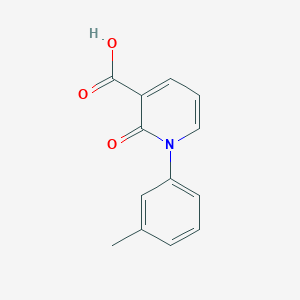

4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Übersicht

Beschreibung

“4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid” is an aspartic acid derivative . It is used for research purposes and is not sold to patients .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for the amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is used as an amino protecting group in peptide synthesis . The Boc group is removed stepwise by treatment with acid, most often TFA .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Chiral Derivatives Synthesis : Research by Noda and Seebach (1987) explored the use of a derivative of 3-hydroxybutanoic acid in creating chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones. These derivatives have potential applications in stereoselective synthesis (Noda & Seebach, 1987).

- Baker's Yeast Reduction : Hashiguchi, Kawada, and Natsugari (1992) demonstrated the use of baker's yeast for the reduction of N-tert-butoxycarbonyl protected methyl 4-amino-3-oxobutanoates, leading to biologically active substances (Hashiguchi, Kawada, & Natsugari, 1992).

Catalysis and Peptide Synthesis

- Catalysis in Amine Protection : A study by Heydari et al. (2007) found that the heteropoly acid H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines, a process crucial in peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

- Renin Inhibition : Thaisrivongs et al. (1987) synthesized a protected carboxylic acid as an intermediate for creating renin inhibitory peptides, indicating its application in the development of hypertension medications (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Biomaterials and Environmental Applications

- Collagen Cross-links : Research by Adamczyk, Johnson, and Reddy (1999) discussed the synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for collagen cross-links, indicating its potential in biomaterials (Adamczyk, Johnson, & Reddy, 1999).

- Biodegradable Polycarbonates : Tsai, Wang, and Darensbourg (2016) utilized a derivative of 3,4-dihydroxybutyric acid, related to 4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, for producing biocompatible polymers via copolymerization with carbon dioxide, highlighting its environmental applications (Tsai, Wang, & Darensbourg, 2016).

Medicinal Chemistry

- Synthesis of HIV-Protease Inhibitors : Badalassi, Nguyen, Crotti, and Reymond (2002) synthesized chromogenic protease substrates using a protected derivative, showcasing its use in developing HIV treatments (Badalassi, Nguyen, Crotti, & Reymond, 2002).

- Peptide Mimetic Synthesis : Liu, Park, Lee, and Burke (2009) reported the synthesis of a phosphothreonine mimetic using a derivative, indicating its application in peptide-based therapeutics (Liu, Park, Lee, & Burke, 2009).

Safety And Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Eigenschaften

IUPAC Name |

3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZOIOCDCZQUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester](/img/structure/B3150710.png)

![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)

![6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150782.png)

![4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B3150784.png)